3-(1-Acetylacetonylazo)phthalhydrazide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(1-Acetylacetonylazo)phthalhydrazide often involves multi-step chemical reactions, including the use of phthalhydrazide as a key intermediate. For instance, triethylamine has been employed as an efficient catalyst for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, a compound class related to 3-(1-Acetylacetonylazo)phthalhydrazide, using one-pot reactions of phthalhydrazide with aromatic aldehydes and malononitrile or ethyl cyanoacetate in ethanol under ultrasonic irradiation (Nabid et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds akin to 3-(1-Acetylacetonylazo)phthalhydrazide is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. X-ray crystallography data provided insights into the structure of related compounds, confirming the presence of desired functionalities and the overall architecture of the molecule (Jin et al., 2006).
Chemical Reactions and Properties
3-(1-Acetylacetonylazo)phthalhydrazide and similar compounds participate in various chemical reactions, leveraging the azo and hydrazide groups for further functionalization. The compound's chemical properties allow for reactions such as cyclocondensation, where it can act as a precursor to more complex heterocyclic compounds. For example, efficient one-pot, three-component cyclocondensation reactions have been developed using phthalhydrazide and related molecules to synthesize 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under solvent-free conditions, highlighting the versatility and reactivity of these compounds (Reddy & Jeong, 2013).
Scientific Research Applications
One-Pot Synthesis and Heterocyclic Compound Formation
- Synthesis of Highly Functionalized 1H-pyrazolo[1,2-b]phthalazine-5,10-diones : Utilizing phthalhydrazide in a one-pot three-component reaction with isocyanides and dialkyl acetylenedicarboxylates, researchers developed a method to synthesize dialkyl 3-(alkylamino)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates. This demonstrates the versatility of phthalhydrazide in synthesizing pyrazolophthalazine derivatives, showcasing its potential in organic synthesis and medicinal chemistry applications (Teimouri, 2006).
Green Synthesis Approaches
- InCl3-Catalyzed Green Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones : Researchers developed a solvent-free, green, and efficient approach to synthesize 1H-pyrazolo[1,2-b]phthalazine-5,10-diones using InCl3 as a catalyst. This method emphasizes the environmental benefits and practicality of using phthalhydrazide for synthesizing N-fused heterocycles (Reddy & Jeong, 2013).
Antimicrobial and Biological Activities
- Antimicrobial Activity of Benzimidazole Derivatives : A study on the synthesis and antimicrobial activity of new benzimidazole derivatives using 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide indicates the potential of phthalhydrazide derivatives in developing new antimicrobial agents. This underscores the compound's relevance in pharmaceutical research (El-masry, Fahmy, & Abdelwahed, 2000).
Materials Chemistry Applications
- Coordination Polymers Construction : The research on acylhydrazidate-extended Zn2+ coordination polymers, using hydrothermal in situ ligand reactions, highlights the utility of phthalhydrazide derivatives in the development of new materials with potential applications in catalysis, adsorption, and luminescence. These findings open avenues for the use of such compounds in materials science (Wang et al., 2014).
Catalysis and Synthesis Enhancement
- Ultrasound-Promoted Synthesis : The use of ultrasound irradiation to promote the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives from phthalhydrazide showcases the innovative techniques being applied to enhance reaction efficiencies and yields in the synthesis of complex molecules (Wang et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3-(1-Acetylacetonylazo)phthalhydrazide is the enzyme urease, which is produced by Helicobacter pylori . This bacterium is known to cause gastric ulcers and has been linked to stomach cancer .
Mode of Action
The compound interacts with urease in a way that enhances the detection of Helicobacter pylori. It acts as a chemiluminescent diagnostic reagent, making it much more sensitive than other methods .
Biochemical Pathways
It is known that the compound is involved in the detection of urease activity, a key factor in the survival and virulence ofHelicobacter pylori .
Pharmacokinetics
As a diagnostic reagent, its bioavailability would be determined by its ability to interact with its target, urease, and produce a detectable signal .
Result of Action
The action of 3-(1-Acetylacetonylazo)phthalhydrazide results in a chemiluminescent signal that can be detected and measured. This allows for the sensitive and accurate diagnosis of Helicobacter pylori infections .
Action Environment
The efficacy and stability of 3-(1-Acetylacetonylazo)phthalhydrazide can be influenced by various environmental factors. For instance, the pH of the environment can affect the luminescence of the compound . .
properties
IUPAC Name |
5-(2,4-dioxopentan-3-yldiazenyl)-2,3-dihydrophthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-6(18)11(7(2)19)15-14-9-5-3-4-8-10(9)13(21)17-16-12(8)20/h3-5,11H,1-2H3,(H,16,20)(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZORHXCJSIQCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421244 | |
Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Acetylacetonylazo)phthalhydrazide | |
CAS RN |
109632-03-3 | |
Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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